N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide
Description
N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide is a synthetic small molecule characterized by a propanamide backbone with two distinct substituents: a [2,3'-bipyridin]-3-ylmethyl group and a 4-cyanophenyl moiety.
Properties
IUPAC Name |
3-(4-cyanophenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c22-13-17-7-5-16(6-8-17)9-10-20(26)25-15-19-4-2-12-24-21(19)18-3-1-11-23-14-18/h1-8,11-12,14H,9-10,15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGODEWLGOCDHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)CCC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bipyridine Moiety: The bipyridine structure can be synthesized through a coupling reaction of pyridine derivatives.
Attachment of the Cyanophenyl Group: The cyanophenyl group is introduced via a nucleophilic substitution reaction.
Amide Bond Formation: The final step involves the formation of the amide bond between the bipyridine and cyanophenyl intermediates using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
In an industrial setting, the production of N-([2,3’-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bipyridine and cyanophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-([2,3’-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide involves its interaction with specific molecular targets and pathways. The bipyridine moiety can coordinate with metal ions, influencing various biochemical processes. Additionally, the cyanophenyl group may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Differences
The compound shares structural homology with several propanamide derivatives reported in the literature. Key comparisons include:
Key Observations:
- Substituent Effects: The cyano group in the target compound and MR-39 enhances binding affinity to hydrophobic pockets (e.g., FPR2 receptor) compared to methoxy or sulfamoyl groups in analogues . Bipyridine vs. Propargyl: The bipyridine moiety in the target compound may improve π-π stacking interactions with aromatic residues in protein targets, whereas propargyl groups (e.g., 5a) prioritize synthetic accessibility over selectivity .
- Biological Activity :
- MR-39’s anti-inflammatory activity is attributed to its ureido and halogenated aryl groups, which stabilize FPR2 binding. The target compound lacks these groups, suggesting divergent therapeutic applications .
- Propargyl amides (e.g., 5a) show moderate cytotoxicity in NCI-60 screens but lack specificity, highlighting the importance of substituent optimization .
Biological Activity
N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide is a compound that has attracted attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions, enhancing its utility in various chemical applications. The structural formula is represented as:
The mechanism by which this compound exerts its biological effects is multifaceted. It primarily acts through:
- Coordination Chemistry : The bipyridine component allows for the formation of stable complexes with metal ions, which can influence various biochemical pathways.
- Enzyme Interaction : Preliminary studies suggest that this compound may interact with specific enzymes or receptors, potentially modulating their activity through competitive inhibition or allosteric modulation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
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Antimicrobial Activity :
- In vitro studies have shown that compounds with similar bipyridine structures possess significant antibacterial and antifungal properties. For example, derivatives have been tested against various strains of bacteria, including E. coli and Staphylococcus aureus, with varying degrees of success in inhibiting growth .
- Anticancer Properties :
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Anti-inflammatory Effects :
- Some studies suggest that related compounds exhibit anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
